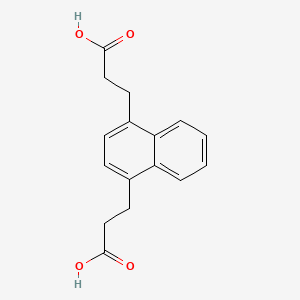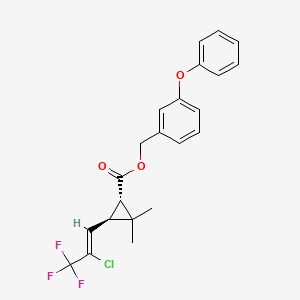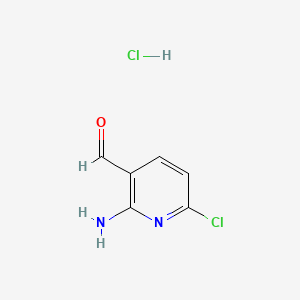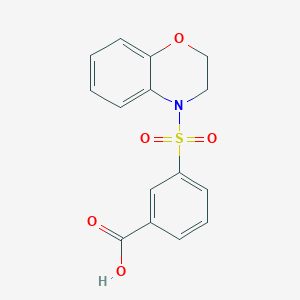
1,4-Naphthalenedipropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedipropanoic acid is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system substituted with two propanoic acid groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedipropanoic acid can be synthesized through several methods. One common approach involves the oxidation of 1,4-dimethylnaphthalene using molecular oxygen in the presence of catalysts such as cobalt acetate, manganese acetate, and potassium bromide. The reaction is typically carried out in glacial acetic acid as a solvent .
Another method involves the direct oxidation of 1-methyl-4-acetonaphthone with oxygen. This method is advantageous due to its simplicity and cost-effectiveness .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale oxidation processes. The starting materials, such as 1,4-dimethylnaphthalene or 1-methyl-4-acetonaphthone, are oxidized using molecular oxygen in the presence of suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedipropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce diols. Substitution reactions can lead to various substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedipropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-naphthalenedipropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthalenedicarboxylic acid: Similar in structure but with carboxylic acid groups instead of propanoic acid groups.
1,4-Dimethylnaphthalene: A precursor in the synthesis of 1,4-naphthalenedipropanoic acid.
Anthracene derivatives: Share similar aromatic ring structures and undergo similar chemical reactions
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of propanoic acid groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
118071-16-2 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
3-[4-(2-carboxyethyl)naphthalen-1-yl]propanoic acid |
InChI |
InChI=1S/C16H16O4/c17-15(18)9-7-11-5-6-12(8-10-16(19)20)14-4-2-1-3-13(11)14/h1-6H,7-10H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
AMUCOYPKTLXIST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)







![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
